Macitentan (n-butyl analogue)

Description

BenchChem offers high-quality Macitentan (n-butyl analogue) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Macitentan (n-butyl analogue) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

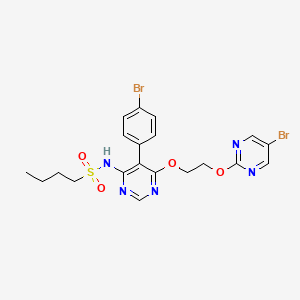

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDTKLWBSATSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Br2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sulfamide Moiety in Macitentan: An In-Depth Technical Guide to the Structure-Activity Relationship of the N-Butyl Analogue

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From Bench to Bedside – The Logic of Rational Drug Design

The journey of a drug from a conceptual molecule to a life-saving therapy is a narrative of meticulous scientific inquiry, where every atom and bond is placed with purpose. Macitentan, a potent dual endothelin receptor antagonist (ERA), stands as a testament to this principle. Its development was not a matter of serendipity but a deliberate and rational drug design program aimed at improving upon first-generation ERAs like bosentan. This guide provides a deep dive into the core medicinal chemistry of macitentan, focusing specifically on the nuanced yet critical structure-activity relationship (SAR) of its sulfamide moiety, with a particular emphasis on the n-butyl analogue. Understanding this relationship is key to appreciating the causal links between chemical structure, biological activity, and ultimately, therapeutic potential.

The Endothelin System: A Critical Therapeutic Target

The endothelin (ET) system is a pivotal signaling pathway in vascular physiology. The 21-amino acid peptide, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and a key driver in the pathophysiology of diseases like Pulmonary Arterial Hypertension (PAH). ET-1 exerts its effects by binding to two G-protein-coupled receptor subtypes:

-

Endothelin Receptor A (ETA): Primarily located on vascular smooth muscle cells. Its activation leads to potent vasoconstriction and cellular proliferation, contributing to the vascular remodeling seen in PAH.

-

Endothelin Receptor B (ETB): Found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB activation mediates the clearance of circulating ET-1 and promotes the release of vasodilators like nitric oxide. On smooth muscle cells, however, its activation also contributes to vasoconstriction.

Macitentan was designed as a dual ETA/ETB receptor antagonist to provide a more comprehensive blockade of the endothelin system, addressing the pathological effects mediated by both receptor subtypes.

Deconstructing Macitentan: An Architecture of Purpose

The chemical structure of macitentan was the culmination of an extensive medicinal chemistry program aimed at optimizing potency, tissue penetration, and safety. The core structure can be broken down into several key pharmacophoric elements, each contributing to its overall profile.

Caption: Key pharmacophoric components of the macitentan molecule.

A pivotal innovation in macitentan's design was the replacement of the sulfonamide linker found in earlier ERAs with a sulfamide moiety. This strategic change was instrumental in enhancing receptor affinity, particularly for the ETB receptor, and improving the physicochemical properties that govern pharmacokinetics and safety, such as reducing the risk of liver enzyme changes that were a concern with bosentan.

The Sulfamide Alkyl Chain: A Study in Structure-Activity Relationship (SAR)

The alkyl group attached to the terminal nitrogen of the sulfamide plays a critical role in fine-tuning the molecule's interaction with the endothelin receptors. The drug discovery program that led to macitentan synthesized and evaluated a series of analogues with varying alkyl chain lengths to identify the optimal substituent.

From Propyl to Butyl: A Head-to-Head Comparison

The decision to advance the n-propyl analogue (which became macitentan) over other candidates, such as the n-butyl analogue, was based on a careful balance of potency against both ETA and ETB receptors. The foundational medicinal chemistry work provides direct, quantitative data on this comparison.

| Compound | R-Group (Alkyl Chain) | ETA IC50 (nM) | ETB IC50 (nM) | ETA/ETB Selectivity Ratio |

| Macitentan (Cmpd 41) | n-Propyl | 3.8 | 322 | ~85 |

| N-Butyl Analogue (Cmpd 42) | n-Butyl | 1.7 | 167 | ~98 |

Data sourced from Bolli et al., J Med Chem, 2012.

Analysis of the SAR Data:

-

ETA Receptor Affinity: Lengthening the alkyl chain from propyl to butyl results in a significant, more than two-fold, increase in potency at the ETA receptor (IC50 of 1.7 nM for n-butyl vs. 3.8 nM for n-propyl). This suggests that the slightly larger, more lipophilic butyl group achieves a more favorable hydrophobic interaction within the ETA receptor binding pocket.

-

ETB Receptor Affinity: The n-butyl analogue also demonstrates a two-fold increase in potency at the ETB receptor compared to the n-propyl analogue (IC50 of 167 nM vs. 322 nM).

-

Selectivity: While both compounds are potent dual antagonists, the selectivity ratio for ETA over ETB is modestly increased for the n-butyl analogue.

Causality and Rationale for Selecting the N-Propyl Chain

At first glance, the superior in vitro potency of the n-butyl analogue for both receptors might suggest its clinical candidacy. However, the selection of a drug candidate is a multifactorial decision that extends beyond raw affinity values. The choice of the n-propyl chain for macitentan was likely guided by achieving an optimal balance of several key parameters:

-

Potency Threshold: While the n-butyl analogue is more potent, the n-propyl version (macitentan) already possesses sub-nanomolar to low nanomolar affinity for the ETA receptor, which is well within the range required for robust in vivo efficacy.

-

Pharmacokinetic (PK) Profile: The ultimate determinant of a drug's success is its behavior in the body. Properties such as oral bioavailability, metabolic stability, and half-life are critically influenced by a molecule's structure. While specific PK data for the n-butyl analogue is not publicly available, it is plausible that the n-propyl chain provided a superior overall PK profile, leading to the desired once-daily dosing regimen and predictable exposure in humans. Increasing lipophilicity by adding a methylene group (from propyl to butyl) can sometimes lead to increased metabolic clearance or off-target effects.

-

Optimal ETB Engagement: The goal was to create a dual antagonist with significant, but not necessarily maximal, ETB blockade. The potency of macitentan at the ETB receptor was deemed sufficient to achieve in vivo target engagement, as evidenced by the dose-dependent increase in plasma ET-1 levels (a pharmacodynamic marker of ETB blockade) observed in clinical studies.

The selection of the n-propyl chain is a classic example of drug optimization, where the "best" compound is not always the most potent in vitro but the one with the most balanced and favorable overall profile for clinical success.

Experimental Protocols for ERA Characterization

To ensure self-validating and reproducible results in an ERA discovery program, standardized and robust experimental protocols are essential. The following are detailed methodologies for the key assays used to characterize compounds like macitentan and its n-butyl analogue.

Caption: High-level workflow for the characterization of novel ERAs.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 (concentration causing 50% inhibition of binding) of the test compound.

Materials:

-

Membrane preparations from CHO cells stably expressing recombinant human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.

-

Test compounds (e.g., macitentan n-butyl analogue) dissolved in DMSO.

-

96-well plates and filtration apparatus.

Step-by-Step Methodology:

-

Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of test compound solution in serial dilutions (e.g., from 100 µM to 10 pM). For control wells, add 2 µL of DMSO (total binding) or a high concentration of unlabeled ET-1 (non-specific binding).

-

Radioligand Addition: Add 25 µL of [125I]-ET-1 solution to all wells to a final concentration of ~50 pM.

-

Membrane Addition: Add 50 µL of the cell membrane preparation (containing either ETA or ETB receptors) to all wells.

-

Incubation: Incubate the plates at room temperature for 4 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize ET-1-induced signaling in a cellular context.

Objective: To determine the functional inhibitory potency (IC50) of the test compound.

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or a cell line expressing the target receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

ET-1 peptide.

-

Test compounds.

-

Fluorescence plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed PASMCs into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 30-120 minutes) at room temperature.

-

Signal Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Challenge: Add a pre-determined concentration of ET-1 (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously using the instrument's integrated fluidics.

-

Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the functional IC50.

Conclusion: The Elegance of a Balanced Profile

The structure-activity relationship of macitentan's sulfamide alkyl chain provides a compelling case study in modern medicinal chemistry. While the n-butyl analogue exhibits superior in vitro potency at both ETA and ETB receptors, the selection of the n-propyl analogue for clinical development underscores a fundamental principle: the ideal drug candidate is defined by the optimal balance of potency, selectivity, pharmacokinetics, and safety, not by supremacy in a single parameter. The journey to macitentan was a deliberate process of fine-tuning a molecular architecture to meet a predefined set of criteria for enhanced efficacy and safety in treating pulmonary arterial hypertension. For drug development professionals, this narrative reinforces the importance of a holistic and integrated approach to lead optimization, where in vitro data guides, but in vivo performance and a comprehensive safety profile ultimately dictate success.

References

- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (2012

Macitentan's n-Butyl Analogue: An In-Depth Technical Guide to Endothelin Receptor Binding Affinity

Introduction

Endothelin (ET) receptor antagonists are a cornerstone in the management of pulmonary arterial hypertension (PAH). Macitentan, a potent dual ETA and ETB receptor antagonist, has demonstrated significant efficacy in delaying disease progression. This technical guide delves into the binding affinity of a key structural analogue of Macitentan, the n-butyl analogue, providing a comprehensive resource for researchers, scientists, and drug development professionals. Understanding the structure-activity relationship of Macitentan and its analogues is pivotal for the rational design of next-generation therapies with improved efficacy and safety profiles.

Macitentan's mechanism of action involves blocking the potent vasoconstrictor peptide endothelin-1 (ET-1) from binding to its receptors, ETA and ETB. This antagonism mitigates the detrimental effects of ET-1, which include vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan is characterized by its high affinity for both receptor subtypes and a prolonged duration of receptor binding, which contributes to its clinical effectiveness. The drug is orally active and is metabolized to a pharmacologically active metabolite, ACT-132577 (aprocitentan), further contributing to its therapeutic action.

This guide will explore the synthesis of Macitentan's n-butyl analogue, provide a detailed analysis of its binding affinity to ETA and ETB receptors, and present the established experimental protocols for determining these crucial parameters.

The Endothelin System: Receptors and Signaling

The endothelin system plays a critical role in vascular homeostasis. The biological effects of the three endothelin isoforms (ET-1, ET-2, and ET-3) are mediated by two G protein-coupled receptors (GPCRs): the endothelin A (ETA) and endothelin B (ETB) receptors. These receptors, belonging to the rhodopsin-type receptor superfamily, possess a seven-transmembrane domain structure.

-

ETA Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.

-

ETB Receptors: Found on both endothelial and smooth muscle cells, their role is more complex. Endothelial ETB receptors mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. Conversely, ETB receptors on smooth muscle cells can also mediate vasoconstriction.

The differential roles of these receptors underscore the importance of understanding the binding selectivity of antagonists. Upon ligand binding, both ETA and ETB receptors can couple to various G proteins, including Gq, G11, Gs, and Gi2, leading to the activation of multiple downstream signaling pathways. These pathways regulate intracellular calcium levels, protein kinase activation, and gene expression, ultimately influencing cellular processes like growth, survival, and angiogenesis.

Caption: Simplified Endothelin-1 Signaling Pathway.

Synthesis of Macitentan and its n-Butyl Analogue

The synthesis of Macitentan and its sulfamide-based analogues involves a multi-step process. A common synthetic route starts with a dichloro-pyrimidine building block which is reacted with a sulfamide potassium salt. The ethylene-glycol side chain is then introduced, followed by the attachment of a substituted pyrimidine to yield the final compound.

For the n-butyl analogue, the key difference lies in the initial synthesis of the sulfamide building block. Instead of using n-propylamine, n-butylamine would be reacted with a BOC-protected amino-sulfonyl-chloride, followed by deprotection and salt formation to yield the n-butyl-sulfamide potassium salt. This building block would then be incorporated into the synthetic scheme as described for Macitentan. Various synthetic routes for Macitentan have been published, with efforts focused on improving yield, purity, and using more environmentally friendly solvents.

Binding Affinity of Macitentan's n-Butyl Analogue to Endothelin Receptors

Structure-activity relationship studies of Macitentan and its analogues have revealed the impact of modifying the alkyl chain of the sulfamide group on receptor binding affinity. The binding affinities are typically determined using in vitro radioligand binding assays with membranes from cells overexpressing either the human ETA or ETB receptor.

| Compound | R Group | ETA IC50 (nM) | ETB IC50 (nM) |

| Macitentan | n-propyl | 3.8 | 322 |

| n-Butyl Analogue | n-butyl | 1.7 | 167 |

Data sourced from Bolli et al., J. Med. Chem. 2012.

The data indicates that replacing the n-propyl group of Macitentan with an n-butyl group leads to an increase in binding affinity for both the ETA and ETB receptors . Specifically, the n-butyl analogue demonstrates a more than two-fold increase in potency for the ETA receptor and a nearly two-fold increase for the ETB receptor. This suggests that the slightly longer alkyl chain contributes favorably to the interaction with the binding pockets of both receptor subtypes.

Macitentan itself is a dual antagonist with a roughly 50-fold selectivity for the ETA receptor over the ETB receptor. While the n-butyl analogue also maintains this dual antagonism, the data suggests a similar selectivity profile.

The Role of the Active Metabolite

It is important to note that Macitentan is metabolized in vivo to an active metabolite, ACT-132577 (aprocitentan), through oxidative depropylation. This metabolite is also a dual endothelin receptor antagonist and contributes to the overall therapeutic effect. Aprocitentan has IC50 values of 3.4 nM for ETA and 987 nM for ETB receptors. When considering the in vivo activity of any Macitentan analogue, the potential formation and activity of its corresponding metabolite should also be evaluated.

Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors

The following is a generalized protocol for determining the binding affinity of a test compound, such as the n-butyl analogue of Macitentan, to endothelin receptors using a competitive radioligand binding assay.

Materials and Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines recombinantly expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1 (for both ETA and ETB) or a subtype-selective radioligand such as [3H]-BQ-123 for ETA.

-

Test Compound: Macitentan's n-butyl analogue, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., unlabeled ET-1).

-

Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.

-

Scintillation Counter: For quantifying the radioactivity.

-

Scintillation Cocktail.

Step-by-Step Methodology

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Plate Setup:

-

Add a fixed volume of assay buffer to each well of a 96-well plate.

-

Add the test compound at various concentrations (serial dilutions).

-

For total binding, add the vehicle (e.g., DMSO).

-

For non-specific binding, add a saturating concentration of unlabeled ET-1.

-

-

Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [125I]-ET-1) to all wells. The concentration should be close to its Kd value to ensure adequate signal-to-noise ratio.

-

Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination of Binding and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or a vacuum manifold for filter plates. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail, or for filter plates, add the cocktail directly to the wells after drying.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Conclusion

This technical guide provides a detailed overview of the binding affinity of Macitentan's n-butyl analogue for endothelin receptors. The available data indicates that this structural modification enhances the binding potency at both ETA and ETB receptors compared to Macitentan. A thorough understanding of the structure-activity relationships, coupled with robust experimental methodologies for determining binding affinity, is crucial for the continued development of novel and improved endothelin receptor antagonists for the treatment of PAH and other related diseases. The provided experimental protocol serves as a foundational method for researchers to assess the receptor binding characteristics of new chemical entities in this important therapeutic class.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Macitentan?[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Endothelin receptors | Introduction. [Link]

-

Davenport, A. P. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 206, 45–68. [Link]

-

National Center for Biotechnology Information. (n.d.). INTRODUCTION - Macitentan (Opsumit). NCBI Bookshelf. [Link]

-

Patsnap Synapse. (2024, June 14). What is Macitentan used for?[Link]

-

Das, A., & Kumar, P. (2018). A network map of endothelin mediated signaling pathway. Journal of cell communication and signaling, 12(1), 169–176. [Link]

-

Wikipedia. (2023, November 13). Macitentan. [Link]

-

Loirand, G., & Pacaud, P. (2010). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Vitamins and hormones, 85, 291–311. [Link]

-

Shiraishi, Y., & Asada, H. (2017). Structural insights into endothelin receptor signalling. The Journal of biochemistry, 162(4), 231–237. [Link]

-

Pulmonary Hypertension Association. (n.d.). Macitentan (Opsumit). [Link]

-

Davenport, A. P. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in molecular biology (Clifton, N.J.), 206, 45–70. [Link]

-

Davenport, A. P., & Kuc, R. E. (2005). Endothelin signaling in development. Development (Cambridge, England), 132(18), 3945–3953. [Link]

-

Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 194, 1-19. [Link]

-

Vizza, C. D., & Fedele, F. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand?. Therapeutic advances in respiratory disease, 12, 1753466618799828. [Link]

- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W

An In-depth Technical Guide to the Physicochemical Properties of Macitentan and its N-Butyl Analogue

This technical guide provides a comprehensive overview of the core physicochemical properties of Macitentan, a potent dual endothelin receptor antagonist. Furthermore, it delves into a comparative analysis of its n-butyl analogue, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

Introduction

Macitentan is a sulfamide-based endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is paramount for formulation development, predicting in vivo behavior, and designing novel analogues. This guide will explore the key physicochemical parameters of Macitentan and its n-butyl analogue, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-butylsulfamide. While extensive data is available for Macitentan, the n-butyl analogue is primarily available as a research chemical with limited published physicochemical data. Therefore, this guide will present a theoretical evaluation of the expected impact of the extended alkyl chain on the molecule's properties.

Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Macitentan Solubility Profile

Macitentan is characterized as a white to off-white crystalline powder that is practically insoluble in water[2][3]. Its solubility is pH-dependent, a common feature for molecules with ionizable groups.

| Solvent/Medium | Solubility | Reference |

| Water | Insoluble | [2][3] |

| Ethanol | Slightly soluble (~2 mg/mL) | [2] |

| DMSO | ≥24.4 mg/mL | [4] |

| Dimethylformamide (DMF) | ~33 mg/mL | [5] |

| 0.1 N HCl | Low | [6] |

| pH 6.8 Phosphate Buffer | Higher than in acidic buffers | [6] |

| 1:7 DMF:PBS (pH 7.2) | ~0.12 mg/mL | [5] |

Expert Insight: The low aqueous solubility of Macitentan classifies it as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility[6]. This necessitates enabling formulation strategies, such as solid dispersions, to enhance its dissolution rate and oral absorption[6]. The solubility data in organic solvents like DMSO and DMF are crucial for in vitro assay development and early-stage formulation screening.

Macitentan (n-butyl analogue): A Theoretical Solubility Assessment

-

Decrease Aqueous Solubility: The addition of a hydrophobic methylene group will likely reduce the molecule's affinity for water, further decreasing its aqueous solubility compared to Macitentan.

-

Increase Solubility in Nonpolar Organic Solvents: Conversely, the enhanced lipophilicity should improve its solubility in nonpolar organic solvents.

Experimental Protocol: Kinetic Solubility Assay

A standard method to assess the aqueous solubility of a compound in early drug discovery is the kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).

-

Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Separation of Precipitate: Centrifuge the plate to pellet the precipitated solid.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for the determination of kinetic solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Lipophilicity of Macitentan

Macitentan is a lipophilic molecule, which contributes to its good tissue penetration.

| Parameter | Value | pH | Reference |

| LogD | 2.9 | 7.4 | [2][7] |

| XLogP3-AA (Predicted) | 3.5 | N/A | [8] |

Expert Insight: The LogD at physiological pH (7.4) of 2.9 indicates a favorable balance between lipophilicity and hydrophilicity for oral absorption and distribution. A LogP in this range generally correlates with good membrane permeability.

Macitentan (n-butyl analogue): A Theoretical Lipophilicity Assessment

The addition of a methylene group is expected to increase the lipophilicity of the n-butyl analogue compared to Macitentan. The contribution of a -CH₂- group to the LogP value is typically in the range of +0.4 to +0.5. Therefore, it is reasonable to predict that the LogP and LogD of the n-butyl analogue will be higher than those of Macitentan.

-

Predicted LogP: ~3.9 - 4.0

-

Predicted LogD (pH 7.4): Likely to be slightly higher than Macitentan's, but the exact value would depend on the pKa.

This predicted increase in lipophilicity could have several consequences, including increased plasma protein binding, potentially a larger volume of distribution, and possibly altered metabolic pathways.

Experimental Protocol: Shake-Flask Method for LogD Determination

The "gold standard" for determining LogP/LogD is the shake-flask method.

Methodology:

-

Solvent Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

-

Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a flask.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogD using the following formula: LogD = log ( [Compound]octanol / [Compound]aqueous )

Diagram of the Shake-Flask LogD Determination:

Caption: Workflow for LogD determination using the shake-flask method.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. It is a critical parameter that influences solubility, absorption, and distribution.

pKa of Macitentan

Macitentan has an acidic proton on the sulfamide nitrogen.

| Parameter | Value | Reference |

| pKa | 6.2 | [2] |

Expert Insight: With a pKa of 6.2, Macitentan will be predominantly in its ionized form in the slightly alkaline environment of the intestines (pH ~6.5-7.5), which can aid in its dissolution. In the acidic environment of the stomach (pH ~1-3), it will be primarily in its neutral, less soluble form.

Macitentan (n-butyl analogue): A Theoretical pKa Assessment

The substitution of the propyl group with a butyl group is not expected to significantly alter the pKa of the sulfamide proton. The electronic effect of the additional methylene group is minimal and unlikely to have a substantial impact on the acidity of the N-H bond. Therefore, the pKa of the n-butyl analogue is predicted to be very close to that of Macitentan, likely within the range of 6.1-6.3.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

-

Solution Preparation: Dissolve a precise amount of the test compound in a suitable solvent system (e.g., water with a co-solvent if necessary).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic compound).

-

Titration: Add the titrant in small, precise increments and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). Alternatively, the pKa can be calculated from the first derivative of the titration curve.

Melting Point and Crystallinity

The melting point and crystalline form of an API are important for its stability, manufacturability, and dissolution properties. Different polymorphic forms can exhibit different solubilities and bioavailabilities.

Melting Point and Crystallinity of Macitentan

Macitentan is a crystalline solid.

| Parameter | Value | Reference |

| Melting Point | 135-136 °C | |

| Crystalline Form | Form I is the marketed form |

Expert Insight: The defined melting point indicates a crystalline solid. Several polymorphic forms (Form I and Form II) and solvates of Macitentan have been identified. The commercially available form, Opsumit®, contains Macitentan free base as polymorphic Form I. It is crucial to control the polymorphic form during manufacturing to ensure consistent product quality and performance.

Macitentan (n-butyl analogue): A Theoretical Assessment of Melting Point

The melting point of the n-butyl analogue is not documented. Generally, for a homologous series of simple organic molecules, the melting point tends to increase with increasing alkyl chain length due to stronger van der Waals forces. However, the relationship is not always straightforward and can be influenced by how the molecules pack in the crystal lattice. It is plausible that the n-butyl analogue will have a slightly different melting point compared to Macitentan, but without experimental data, it is difficult to predict whether it will be higher or lower.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Polymorphism

DSC is a powerful technique for determining the melting point and investigating polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple melting peaks or other thermal events can indicate the presence of different polymorphic forms or solvates.

Diagram of a Typical DSC Thermogram for a Crystalline Solid:

Caption: A representative DSC thermogram showing the melting endotherm of a crystalline compound.

Chemical Stability

Macitentan is reported to be a very stable solid, not hygroscopic, and not sensitive to light[2]. This is a favorable property for drug development, simplifying manufacturing and storage requirements. The stability of the n-butyl analogue has not been reported but is expected to be similar to Macitentan, as the n-butyl group is chemically robust.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of Macitentan, a cornerstone therapy for pulmonary arterial hypertension. The available data for Macitentan on solubility, lipophilicity, pKa, and solid-state properties have been compiled and presented, along with standard experimental protocols for their determination. For the n-butyl analogue, in the absence of published experimental data, a theoretical analysis based on established structure-property relationships has been offered. This guide serves as a valuable resource for scientists and researchers, providing both foundational knowledge and practical insights into the physicochemical characterization of Macitentan and its analogues.

References

- A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. (n.d.).

- Macitentan - Therapeutic Goods Administr

- Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights.

- Macitentan - PRODUCT INFORM

- Characterization and identification of polymorphism of Macitentan in commercial tablet Opsumit. (2024, March 25). Technical Disclosure Commons.

- Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. (n.d.).

- Chemical structure of Macitentan and its active metabolite (ACT-132577). (n.d.).

- N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. (n.d.). PubChem.

- Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. (n.d.). PMC - NIH.

- API Physico-Chemical | Pharma Inventor Inc. (n.d.).

- Pharmaceutical composition containing crystalline macitentan. (n.d.).

- 441798-33-0(macitentan) Product Description. (n.d.). ChemicalBook.

- Macitentan | C19H20Br2N6O4S | CID 16004692. (n.d.). PubChem.

- Macitentan (n-butyl analogue) | Endothelin Receptor. (n.d.). MedChemExpress.

- Characterization of Physicochemical Properties. (n.d.). Pace Analytical.

- Amorphous form and new crystalline forms of macitentan. (n.d.).

- Pharmaceutical composition containing crystalline macitentan. (n.d.).

- formulation and invitro characterization of macitentan solid dispersion to fast disintegr

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide | C15H19BrN4O4S | CID 70813943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SulfaMide, N-[5-(4-broMophenyl)-6-(2-hydroxyethoxy)-4-pyriMidinyl]-N'-propyl-|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-n-Butyl Benzene Sulfonamide: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 7. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide | C19H20Br2N6O4S | CID 67777727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Macitentan N-butyl Analogue (CAS No. 556797-16-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the n-butyl analogue of Macitentan, a compound of interest in the field of endothelin receptor antagonism. While specific research on this particular analogue is not extensively published, this document synthesizes established knowledge of its parent compound, Macitentan, and fundamental principles of medicinal chemistry to offer a predictive and practical framework for its study. We will delve into its chemical identity, a proposed synthetic route based on established methods, its hypothesized mechanism of action, and detailed experimental protocols for its characterization.

Introduction: The Rationale for Macitentan Analogue Exploration

Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH)[1][2]. It functions by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors, thereby mitigating the vasoconstrictive and proliferative effects of ET-1 that are central to the pathophysiology of PAH[1][3]. The development of Macitentan from earlier ERAs like bosentan involved structural modifications to enhance tissue penetration and receptor occupancy, leading to improved efficacy and safety profiles[4][5].

The exploration of analogues, such as the n-butyl variant, is a logical and critical step in drug discovery and development. By systematically modifying the structure of a known active compound, researchers can investigate structure-activity relationships (SAR) to potentially identify molecules with improved potency, selectivity, pharmacokinetic properties, or reduced off-target effects. The substitution of the n-propyl group in Macitentan with an n-butyl group represents a subtle yet potentially impactful modification that warrants thorough investigation.

Compound Profile: Macitentan n-butyl analogue

A clear definition of the subject of this guide is essential for any scientific endeavor.

| Property | Value | Source |

| Chemical Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-butylsulfamide | Inferred from structure |

| CAS Number | 556797-16-1 | [6][] |

| Molecular Formula | C20H21Br2N5O4S | [6] |

| Molecular Weight | 587.28 g/mol | [6] |

Proposed Synthesis Pathway

The synthesis of Macitentan has been well-documented, providing a robust template for the preparation of its n-butyl analogue. The key difference in the synthesis would be the utilization of n-butylsulfamide in place of n-propylsulfamide. The following is a proposed synthetic scheme based on published methods for Macitentan[8][9][10].

Caption: Proposed synthetic workflow for Macitentan n-butyl analogue.

Detailed Protocol for Proposed Synthesis:

This protocol is a conceptual adaptation of known Macitentan synthesis routes. Researchers should optimize reaction conditions and purification methods.

-

Preparation of N-Butylsulfamide: React n-butylamine with chlorosulfonyl isocyanate in an appropriate solvent system. This is a standard procedure for the formation of sulfamides.

-

Synthesis of the Pyrimidine Core:

-

Prepare the potassium salt of N-butylsulfamide by treating it with a suitable base, such as potassium tert-butoxide.

-

React the potassium salt with 5-(4-bromophenyl)-4,6-dichloropyrimidine in a polar aprotic solvent like DMSO. This nucleophilic aromatic substitution should yield the intermediate N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-butylsulfamide.

-

-

Introduction of the Ethoxy Side-Chain:

-

Treat the product from the previous step with an excess of ethylene glycol in the presence of a strong base like potassium tert-butoxide at an elevated temperature. This reaction introduces the hydroxyethoxy side chain.

-

-

Final Coupling Reaction:

-

The final step involves a Williamson ether synthesis. React the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine in the presence of a base to form the final product, Macitentan n-butyl analogue.

-

-

Purification: The final compound should be purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Hypothesized Mechanism of Action and Structure-Activity Relationship

The mechanism of action of the Macitentan n-butyl analogue is predicted to be consistent with that of Macitentan, functioning as a dual antagonist of the ETA and ETB receptors.

Caption: Hypothesized mechanism of action for Macitentan n-butyl analogue.

The n-butyl group, being slightly larger and more lipophilic than the n-propyl group in Macitentan, may influence several key pharmacological parameters:

-

Receptor Binding Affinity and Selectivity: The change in alkyl chain length could alter the binding affinity for both ETA and ETB receptors. This could potentially shift the selectivity profile. It is plausible that the increased lipophilicity could enhance binding within the hydrophobic pockets of the receptors, though this requires experimental validation.

-

Pharmacokinetics: The increased lipophilicity of the n-butyl analogue may affect its absorption, distribution, metabolism, and excretion (ADME) properties. It could lead to increased plasma protein binding, a larger volume of distribution, and potentially altered metabolic pathways compared to Macitentan.

-

Receptor Occupancy and Dissociation Kinetics: Macitentan is known for its slow receptor dissociation kinetics, which contributes to its sustained pharmacological effect[11]. The n-butyl substitution may influence these kinetics, which would be a critical parameter to evaluate.

Recommended Experimental Workflows for Characterization

To rigorously characterize the Macitentan n-butyl analogue, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

Caption: In vitro experimental workflow for the Macitentan n-butyl analogue.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the n-butyl analogue for human ETA and ETB receptors.

-

Methodology:

-

Utilize cell membranes expressing recombinant human ETA or ETB receptors.

-

Use a radiolabeled ligand, such as [125I]-ET-1, as the tracer.

-

Incubate the membranes with the radioligand and varying concentrations of the n-butyl analogue.

-

Separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the filters using a gamma counter.

-

Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

-

Protocol 2: Functional Cellular Assays (e.g., Calcium Mobilization)

-

Objective: To assess the functional antagonist activity of the n-butyl analogue.

-

Methodology:

-

Use a cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., human pulmonary arterial smooth muscle cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of the n-butyl analogue.

-

Stimulate the cells with ET-1.

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

-

Determine the IC50 for the inhibition of the ET-1-induced calcium response.

-

Protocol 3: Isolated Tissue Functional Assays

-

Objective: To evaluate the antagonist effect in a more physiologically relevant system.

-

Methodology:

-

Isolate arterial rings from a suitable animal model (e.g., rat aorta for ETA or rat trachea for ETB).

-

Mount the tissue rings in an organ bath containing physiological salt solution, gassed with 95% O2/5% CO2.

-

Record isometric tension.

-

Construct cumulative concentration-response curves to ET-1 in the absence and presence of increasing concentrations of the n-butyl analogue.

-

Calculate the pA2 value to quantify the antagonist potency.

-

In Vivo Evaluation

Protocol 4: Pharmacokinetic Studies in Rodents

-

Objective: To determine the key pharmacokinetic parameters (e.g., half-life, bioavailability, clearance).

-

Methodology:

-

Administer the n-butyl analogue to rats or mice via oral and intravenous routes.

-

Collect blood samples at various time points.

-

Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Perform pharmacokinetic modeling to determine the relevant parameters.

-

Protocol 5: Efficacy in a Disease Model (e.g., Monocrotaline-induced PAH in Rats)

-

Objective: To assess the therapeutic potential of the n-butyl analogue in a relevant animal model of PAH.

-

Methodology:

-

Induce PAH in rats by a single subcutaneous injection of monocrotaline.

-

After a set period for disease development, treat the animals with the n-butyl analogue or vehicle daily via oral gavage.

-

After the treatment period, measure key endpoints such as:

-

Right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right ventricular hypertrophy (fulton's index).

-

Pulmonary vascular remodeling via histological analysis.

-

-

Compare the outcomes between the treated and vehicle control groups.

-

Conclusion and Future Directions

The Macitentan n-butyl analogue (CAS No. 556797-16-1) represents a valuable research tool for probing the structure-activity relationships of dual endothelin receptor antagonists. Based on the extensive knowledge of its parent compound, Macitentan, we can logically propose its synthesis, mechanism of action, and a comprehensive suite of experimental protocols for its thorough characterization. The key research questions to address will be how the substitution of the n-propyl with an n-butyl group impacts its potency, selectivity, pharmacokinetic profile, and ultimately, its in vivo efficacy. The data generated from the proposed workflows will be crucial in determining if this analogue offers any advantages over existing ERAs and if it warrants further development as a potential therapeutic agent for PAH or other ET-1 mediated diseases.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Cambridge Bioscience. Macitentan (n-butyl analogue). [Link]

-

Iglarz, M., et al. (2008). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745. [Link]

-

Salehi, F., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. [Link]

-

Gatfield, J., et al. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE, 7(10), e47662. [Link]

-

Maguire, J. J., & Davenport, A. P. (2015). Endothelin Receptors and Their Antagonists. Seminars in Nephrology, 35(2), 125–136. [Link]

-

PubChem. Macitentan. [Link]

-

Vachiéry, J. L., & Galiè, N. (2012). Macitentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 13(18), 2707–2717. [Link]

- Google Patents. (2017).

-

Sidharta, P. N., et al. (2011). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Vascular Health and Risk Management, 7, 635–643. [Link]

-

ResearchGate. Structure of macitentan and its metabolites ACT-132577 and ACT-373898. [Link]

-

Bruderer, S., et al. (2012). Effect of Cyclosporine and Rifampin on the Pharmacokinetics of Macitentan, a Tissue-Targeting Dual Endothelin Receptor Antagonist. The AAPS Journal, 14(1), 68–78. [Link]

-

Chemsrc. Macitentan. [Link]

-

Ahn, J., et al. (2020). Macitentan for the treatment of pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 14, 1753466620968988. [Link]

-

Humbert, M., et al. (2014). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 23(134), 449–458. [Link]

Sources

- 1. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macitentan (n-butyl analogue) - MedChem Express [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Macitentan's N-Butyl Analogue: A Technical Guide to Preclinical Characterization

Introduction: Targeting the Endothelin System in Disease

The endothelin (ET) system is a critical paracrine and autocrine signaling pathway involved in the regulation of vascular tone, cellular proliferation, and fibrosis.[1] The primary effector, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide produced predominantly by vascular endothelial cells.[2] Its physiological and pathological effects are mediated through two distinct G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.

-

ETA Receptors: Located primarily on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and stimulates smooth muscle cell proliferation.[1][2]

-

ETB Receptors: These receptors have a more complex role. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin and are crucial for the clearance of circulating ET-1.[1] However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.

In diseases such as pulmonary arterial hypertension (PAH), the ET system is significantly upregulated, contributing to increased pulmonary vascular resistance, pathological vascular remodeling, and ultimately, right heart failure.[3] This has established the ET system as a key therapeutic target, leading to the development of endothelin receptor antagonists (ERAs).[4][5]

Macitentan (Opsumit®) is a second-generation, orally active dual ERA that effectively blocks both ETA and ETB receptors.[3][6] It is distinguished from earlier ERAs by its unique physicochemical properties that allow for enhanced tissue penetration and a sustained receptor binding profile, resulting in a more effective blockade of the tissue-based ET system.[4][7] Macitentan is approved for the long-term treatment of PAH, where it has been shown to delay disease progression.[3]

This guide provides an in-depth technical framework for characterizing the biological activity of a key structural analogue of Macitentan: the Macitentan n-butyl analogue . This analogue differs from the parent compound by the substitution of the n-propyl group on the sulfamide moiety with an n-butyl group. Such modifications are a cornerstone of medicinal chemistry, aimed at optimizing a drug's potency, selectivity, and pharmacokinetic profile. We will detail the essential in vitro assays required to build a comprehensive biological profile of this analogue, comparing its activity directly with the well-characterized parent compound, Macitentan.

Structural Rationale and a Glimpse into SAR

The development of Macitentan involved extensive structure-activity relationship (SAR) studies to improve upon first-generation ERAs like bosentan.[8] A key modification was the replacement of a bulky sulfonamide group with a series of alkyl sulfamides.[8] This exploration revealed that the length and nature of this alkyl chain are critical determinants of the compound's interaction with the endothelin receptors.

The transition from an n-propyl (in Macitentan) to an n-butyl group represents a modest increase in alkyl chain length and lipophilicity. This seemingly minor change can have significant consequences for biological activity by altering how the molecule fits into the receptor's binding pocket and its overall physicochemical properties.[9][10] The core objective of this investigation is to quantify these consequences.

In Vitro Characterization: A Two-Pillar Approach

A robust preclinical assessment of the n-butyl analogue's biological activity rests on two pillars of in vitro pharmacology: receptor binding assays to measure affinity and functional assays to measure antagonist potency in a cellular environment.

Pillar 1: Quantifying Receptor Affinity

The first step is to determine how strongly the n-butyl analogue binds to the ETA and ETB receptors. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.

Experimental Workflow: Receptor Binding Assay

The key output of this assay is the inhibition constant (Ki) , which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies higher binding affinity. By determining the Ki for both ETA and ETB receptors, we can also calculate the selectivity ratio (Ki ETB / Ki ETA).

Hypothetical Data Summary: Receptor Binding Affinity

| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity Ratio (ETB/ETA) |

| Macitentan | 0.5 - 1.0 | 25 - 50 | ~50 |

| N-Butyl Analogue | To Be Determined | To Be Determined | To Be Determined |

Note: Macitentan values are representative based on published data.[7]

Pillar 2: Assessing Functional Antagonism

High binding affinity does not always translate directly to functional antagonism. Therefore, it is essential to measure the analogue's ability to inhibit the cellular response to ET-1 stimulation. The canonical downstream effect of ET-1 binding to its receptors on smooth muscle cells is the mobilization of intracellular calcium ([Ca2+]i), which triggers contraction.[2][11][12]

Experimental Workflow: Calcium Mobilization Assay

The assay measures the inhibition of the ET-1-induced increase in cytosolic Ca2+ in a relevant cell type, such as human pulmonary arterial smooth muscle cells (PASMCs), which predominantly express the ETA receptor.[13][14]

The output of this assay is the antagonist equilibrium dissociation constant (Kb) , a measure of functional potency.[13][14] A lower Kb indicates a more potent antagonist. Comparing the Kb values of the n-butyl analogue to Macitentan provides a direct measure of their relative functional potencies.

Hypothetical Data Summary: Functional Antagonist Potency

| Compound | Functional Potency (Kb, nM) in PASMCs |

| Macitentan | 0.14 |

| N-Butyl Analogue | To Be Determined |

Note: Macitentan Kb value is from calcium release assays in human PASMCs.[13][14][15]

Advanced Characterization: Receptor Dissociation Kinetics

A key feature that distinguishes Macitentan from other ERAs is its slow receptor dissociation rate, leading to a long receptor occupancy half-life (~17 minutes in PASMCs).[7][13][15] This translates to a sustained, "insurmountable" antagonism that is more effective at blocking the effects of fluctuating, high local concentrations of ET-1 found in diseased tissues.[13][15] It is crucial to determine if the n-butyl analogue retains this advantageous kinetic profile. This is assessed using a washout protocol in the functional assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the Ki of the test compounds for human ETA and ETB receptors.

-

Materials:

-

Cell membranes from CHO cells stably expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Test Compounds: Macitentan and Macitentan n-butyl analogue, dissolved in DMSO and serially diluted.

-

96-well plates, glass fiber filters, filtration manifold, gamma counter.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of a high concentration of unlabeled ET-1 for non-specific binding wells.

-

Add 25 µL of serially diluted test compound or vehicle (DMSO) to the remaining wells.

-

Add 25 µL of [125I]-ET-1 (final concentration ~25-50 pM).

-

Initiate the reaction by adding 150 µL of the cell membrane suspension (5-10 µg protein/well).

-

Incubate for 2 hours at room temperature with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: ET-1-Induced Calcium Mobilization Assay

-

Objective: To determine the functional antagonist potency (Kb) of the test compounds.

-

Materials:

-

Human Pulmonary Arterial Smooth Muscle Cells (PASMCs).

-

Cell culture medium (e.g., SmGM-2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compounds: Macitentan and Macitentan n-butyl analogue.

-

Agonist: Endothelin-1 (ET-1).

-

Fluorescence imaging plate reader (e.g., FLIPR Tetra®).

-

-

Procedure:

-

Seed PASMCs into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle for 120 minutes at 37°C. This long pre-incubation is critical for compounds like Macitentan with slow association kinetics.[13][14]

-

Place the plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined concentration of ET-1 (typically an EC80 concentration) to all wells simultaneously.

-

Record the fluorescence intensity over time to measure the intracellular calcium peak.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of the maximal ET-1 response against the log concentration of the antagonist.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the functional Kb using a modified Cheng-Prusoff equation for functional antagonism (often referred to as the Gaddum equation): Kb = IC50 / (1 + [A]/EC50) , where [A] is the concentration of the agonist (ET-1) and EC50 is its potency in the assay.

-

Conclusion and Future Directions

This guide outlines the fundamental in vitro pharmacological studies required to define the biological activity of the Macitentan n-butyl analogue. By systematically determining its binding affinity (Ki) for ETA and ETB receptors and its functional potency (Kb) in a physiologically relevant cell model, a direct comparison to the parent drug, Macitentan, can be made.

The results of these studies will reveal whether the addition of a single methylene group to the sulfamide alkyl chain enhances, diminishes, or maintains the desired activity profile. Specifically, it will answer whether the n-butyl modification affects the high affinity for the ETA receptor and the optimal ~50-fold selectivity for ETA over ETB that characterizes Macitentan. Furthermore, assessing the receptor dissociation kinetics will be critical to understanding if the analogue preserves the sustained receptor occupancy that is a hallmark of Macitentan's clinical efficacy.

Positive findings from this initial characterization would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling (absorption, distribution, metabolism, excretion), in vivo efficacy studies in animal models of pulmonary hypertension, and comprehensive safety and toxicology assessments.

References

-

Maguire, J. J., & Davenport, A. P. (2015). Endothelin@ 25: new agonists, antagonists, inhibitors and emerging research frontiers–IUPHAR review 12. British journal of pharmacology, 172(12), 2977-3001. [Link]

-

Salehi, F., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 258-264. [Link]

-

Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of experimental pharmacology, 225, 143–172. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

-

National Center for Biotechnology Information. (n.d.). Macitentan. PubChem Compound Summary for CID 16004692. Retrieved from [Link]

-

Shimoda, L. A., et al. (2000). Mobilization of intracellular Ca2+ by endothelin-1 in rat intrapulmonary arterial smooth muscle cells. American journal of physiology. Lung cellular and molecular physiology, 278(1), L157–L164. [Link]

-

CV Pharmacology. (n.d.). Endothelin Receptor Antagonists. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Opsumit (macitentan). [Link]

-

Gatfield, J., et al. (2012). Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PloS one, 7(10), e47662. [Link]

-

PLOS. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLOS ONE. [Link]

-

ResearchGate. (n.d.). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Retrieved from [Link]

-

Bruderer, S., et al. (2014). Distinct ETA receptor binding mode of macitentan as determined by site directed mutagenesis. PloS one, 9(9), e107703. [Link]

-

Singh, T., & Kumar, D. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of pharmacology & pharmacotherapeutics, 5(4), 267–271. [Link]

-

Reynolds, E. E., & Mok, L. L. (1992). Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle. Biochemical and biophysical research communications, 183(2), 694–700. [Link]

-

Lüscher, T. F., & Barton, M. (2000). Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs. Circulation, 102(19), 2434–2440. [Link]

-

Iglarz, M., et al. (2014). Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension. Life sciences, 118(2), 333–339. [Link]

-

Resink, T. J., et al. (1990). Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells. Biochemical and biophysical research communications, 168(3), 1303–1310. [Link]

-

Gatfield J, Mueller Grandjean C, Sasse T, Clozel M, Nayler O. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE, 7(10): e47662. [Link]

-

Di, Y. P., et al. (2004). Endothelin-1 and IP3 induced Ca2+ sparks in pulmonary arterial smooth muscle cells. Journal of cardiovascular pharmacology, 44 Suppl 1, S121–S124. [Link]

-

Salter, K. J., & Kozlowski, R. Z. (1995). Ca(2+)-activated Cl- and K+ channels and their modulation by endothelin-1 in rat pulmonary arterial smooth muscle cells. The Journal of physiology, 487 ( Pt 1), 1–13. [Link]

-

Yoshimoto, M., & Hansch, C. (1976). Quantitative structure--activity relationship of double alkyl chain drugs. Journal of medicinal chemistry, 19(1), 71–77. [Link]

-

Gotor, C., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]

- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.

-

Sidharta, P. N., et al. (2015). Pharmacokinetic and pharmacodynamic evaluation of macitentan, a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension. Expert opinion on drug metabolism & toxicology, 11(3), 437–449. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 3. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic evaluation of macitentan , a novel endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mobilization of intracellular Ca(2+) by endothelin-1 in rat intrapulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells | PLOS One [journals.plos.org]

Topic: The Strategic Role of the n-Alkyl Group in Defining Macitentan Analogue Activity at Endothelin Receptors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Macitentan is a potent, orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical architecture, specifically the N-propylsulfamide moiety, is a critical determinant of its pharmacological profile, influencing receptor affinity, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of the alkyl group at this position, synthesizing data from key medicinal chemistry studies. We will explore the causal mechanisms by which variations in this alkyl chain—from methyl to butyl and beyond—modulate binding to endothelin receptors ET-A and ET-B. Furthermore, this document provides detailed, field-proven methodologies for the experimental evaluation of such analogues, offering a comprehensive resource for researchers engaged in the design and optimization of novel ERAs.

The Endothelin System in Pathophysiology

The endothelin (ET) system is a critical regulator of vascular homeostasis.[3] The primary isoform in the cardiovascular system, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known.[1] ET-1 exerts its effects by binding to two G protein-coupled receptor (GPCR) subtypes: ET-A and ET-B.[4]

-

ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][5]

-

ET-B Receptors: These are found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin and is also crucial for clearing circulating ET-1.[6][7] Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.

In diseases like PAH, the ET system is upregulated, leading to sustained vasoconstriction, vascular remodeling, inflammation, and fibrosis.[3] Therefore, antagonizing ET receptors is a cornerstone of PAH therapy.

Endothelin Receptor Signaling Cascade

Upon ET-1 binding, both ET-A and ET-B receptors activate downstream signaling cascades, primarily through Gq proteins.[8][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and cell proliferation.[10]

Caption: Simplified Endothelin-1 signaling pathway via Gq protein activation.

Macitentan: Structure and the Significance of the N-Alkylsulfamide

Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) was developed through a medicinal chemistry program that began with the structure of bosentan, the first dual ERA approved for PAH.[11] A key innovation in Macitentan's structure was the replacement of a traditional sulfonamide linker with an N,N'-disubstituted sulfamide moiety. This modification proved crucial for optimizing the drug's pharmacological profile.

The N-propyl group, in particular, occupies a pivotal position. It is not merely a structural placeholder but an active contributor to the molecule's interaction with the receptor binding pocket and its overall physicochemical properties, which dictate its pharmacokinetic behavior.